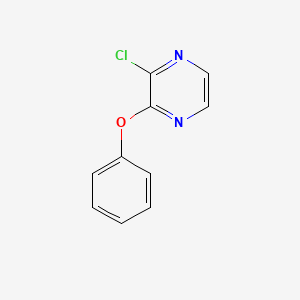

2-氯-3-苯氧基吡嗪

描述

科学研究应用

降解和环境影响

- 农药降解:对与2-氯-3-苯氧基吡嗪具有相似结构的氯三嗪类农药的研究揭示了高级氧化工艺在降解水中持久性化合物方面的有效性。这些研究强调了硫酸根自由基高效降解阿特拉津和类似化合物的潜力,表明2-氯-3-苯氧基吡嗪在环境修复工作中可能应用于减少饮用水污染物(Lutze et al., 2015)。

化学合成和应用

- 结核菌抑制作剂的合成:一项使用与2-氯-3-苯氧基吡嗪密切相关的化合物2-氯-3-氰基吡嗪合成结核菌抑制作剂吡嗪衍生物的研究显示,合成了具有显著结核菌抑制作用的化合物。这表明2-氯-3-苯氧基吡嗪具有作为合成医学相关化合物的先驱物的潜力(Foks et al., 2005)。

水处理和修复

- 高级氧化工艺:在水处理过程中对阿特拉津(一种结构相关的化合物)的分解的研究表明了使用紫外线/氯和活化过氧化物的效率。这表明在类似的情况下研究2-氯-3-苯氧基吡嗪以了解其行为和在水处理场景中的降解途径是相关的,这可能导致从水源中去除有害化学物质的改进方法(Kong et al., 2016)。

作用机制

Target of Action

The primary target of 2-Chloro-3-phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) that is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

2-Chloro-3-phenoxypyrazine interacts with its target, TGR5, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of downstream effects. TGR5 activation has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by 2-Chloro-3-phenoxypyrazine affects several biochemical pathways. One of the key pathways is the GLP-1 secretion pathway . GLP-1 is an incretin hormone that enhances insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake . Another pathway influenced by TGR5 activation is the cAMP signaling pathway . Increased cAMP levels can lead to a variety of effects, including the stimulation of energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Result of Action

The molecular and cellular effects of 2-Chloro-3-phenoxypyrazine’s action are primarily related to its role as a TGR5 agonist. By activating TGR5, it can stimulate the secretion of GLP-1, improve glucose metabolism, and enhance energy homeostasis . This can potentially lead to therapeutic effects in conditions such as non-alcoholic steatohepatitis, T2DM, and obesity .

属性

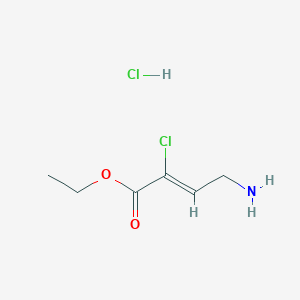

IUPAC Name |

2-chloro-3-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVBHMRLWICENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-phenoxypyrazine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)

![6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2865470.png)

![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)

![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2865479.png)

![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)